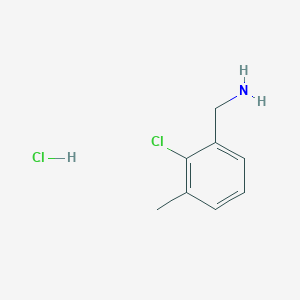

2-Chloro-3-methylbenzyl amine HCl

説明

2-Chloro-3-methylbenzyl amine HCl is an organic compound with the molecular formula C7H10ClN2•HCl. It is a colorless, crystalline solid that is soluble in water and alcohols. 2-Chloro-3-methylbenzyl amine HCl is a primary amine, meaning it contains a nitrogen atom bonded to two hydrogen atoms. It is a versatile compound that is used in a variety of applications, from synthesis to drug development.

科学的研究の応用

Asymmetric Synthesis of Allylic Amines

- Summary of Application : This method permits the practical synthesis of valuable α-chiral allylic amines using benzophenone imine as an ammonia carrier. α-Chiral amines are of wide interest in organic synthesis due to their broad application in pharmaceutical research, catalysis, and natural product synthesis .

- Methods of Application : The method involves the rhodium-catalyzed highly regio- and enantioselective hydroamination of allenes. This method permits the practical synthesis of valuable α-chiral allylic amines using benzophenone imine as an ammonia carrier .

- Results or Outcomes : The method achieved exclusive branched selectivities and excellent enantioselectivities .

N-Alkylation of Functionalized Amines

- Summary of Application : The N-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature was achieved by devising a mixed heterogeneous photocatalyst in situ prepared from Cu/TiO2 and Au/TiO2 .

- Methods of Application : The mixed photocatalytic system enabled the rapid N-alkylation of pharmaceutically relevant molecules, the selective mono- and di-alkylation of primary amines, and the non-symmetrical dialkylation of primary amines to hetero-substituted tertiary amines .

- Results or Outcomes : The method was effective in the synthesis of alverin and other complex organic molecules .

Electrophilic Substitution at Nitrogen

- Summary of Application : This process involves the reaction of amines with a variety of electrophiles. The electrophilic atom or site is colored red .

- Methods of Application : The method involves the reaction of a primary alkyl bromide with a large excess of ammonia, yielding the corresponding 1º-amine, presumably by an SN2 mechanism .

- Results or Outcomes : The reaction demonstrates the enhanced nucleophilicity of nitrogen relative to oxygen .

Hofmann Elimination

- Summary of Application : This is a method for the organic synthesis of alkenes from quaternary ammonium salts .

- Methods of Application : The method involves heating the quaternary ammonium salt with moist silver oxide or silver hydroxide .

- Results or Outcomes : The reaction results in the formation of alkenes .

Electrophilic Substitution at Nitrogen

- Summary of Application : This process involves the reaction of amines with a variety of electrophiles. The electrophilic atom or site is colored red .

- Methods of Application : The method involves the reaction of a primary alkyl bromide with a large excess of ammonia, yielding the corresponding 1º-amine, presumably by an SN2 mechanism .

- Results or Outcomes : The reaction demonstrates the enhanced nucleophilicity of nitrogen relative to oxygen .

Hofmann Elimination

- Summary of Application : This is a method for the organic synthesis of alkenes from quaternary ammonium salts .

- Methods of Application : The method involves heating the quaternary ammonium salt with moist silver oxide or silver hydroxide .

- Results or Outcomes : The reaction results in the formation of alkenes .

特性

IUPAC Name |

(2-chloro-3-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPDYTMQESZUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methylbenzyl amine HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)

![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)

![2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride](/img/structure/B1435881.png)

![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)

![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)

![7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1435887.png)